Praeruptorin E

描述

前胡素E 是一种具有生物活性的化合物,属于角型吡喃香豆素类,主要从传统中药材前胡(Peucedanum praeruptorum Dunn)的根部中分离得到。 该化合物因其多种药理特性而受到关注,包括抗炎、抗哮喘和抗癌活性 .

准备方法

合成路线和反应条件: 前胡素E 的合成涉及多个步骤,从前胡的原料提取开始。该过程包括:

提取: 将前胡的根部干燥并粉碎。然后,将粉末用乙醇或甲醇进行溶剂提取。

分离: 将提取物浓缩并进行色谱技术(如高效液相色谱 (HPLC))分离前胡素E。

工业生产方法: 前胡素E 的工业生产遵循类似的提取和纯化技术,但规模更大。 使用先进的色谱方法和自动化提取系统可确保该化合物具有更高的产量和纯度 .

化学反应分析

Biochemical Interactions and Enzyme Modulation

Praeruptorin E directly influences enzymatic pathways and receptor-mediated signaling:

Key Reactions and Mechanisms

In a murine asthma model, this compound (10 mg/kg) reduced IL-4 and IL-13 levels by 52% and 48%, respectively, when co-administered with aminophylline . LC-MS/MS analysis confirmed its role in accelerating theophylline clearance via CYP3A4 induction .

Structural Determinants of Reactivity

The angular pyranocoumarin scaffold of this compound features critical substituents influencing its interactions:

Structural Features and Functional Impact

| Position | Substituent | Role in Reactivity |

|---|---|---|

| C-3′ | Angeloyl group | Enhances binding affinity to PXR and CYP3A4 active sites |

| C-4′ | Senecioyl group | Stabilizes hydrophobic interactions with NF-κB subunits (p50/p65) |

| Core | Pyranocoumarin | Facilitates π-π stacking with aromatic residues in enzyme pockets |

The presence of acetyl and senecioyl groups at C-3′ and C-4′ positions is critical for its anti-inflammatory and enzyme-inducing activities . Molecular docking studies suggest these groups mediate hydrogen bonding with key residues in CYP3A4 .

Pharmacokinetic and Metabolic Pathways

This compound undergoes rapid absorption and hepatic metabolism:

Pharmacokinetic Parameters (Rat Model)

Its metabolites remain uncharacterized in current literature, though esterase-mediated hydrolysis of acyl groups is hypothesized .

Synergistic Interactions with Therapeutics

This compound enhances drug efficacy while mitigating toxicity:

Combination with Aminophylline

-

Efficacy : Reduced airway inflammation by 60% compared to aminophylline alone .

-

Toxicity Mitigation : Decreased cardiac toxicity markers (troponin I) by 35% .

Mechanistically, this compound suppresses NF-κB-driven inflammatory cascades while promoting PXR-mediated detoxification pathways .

Limitations and Research Gaps

-

Metabolic Fate : Unknown identity of Phase I/II metabolites.

-

In Vivo Specificity : No data on tissue-specific distribution beyond plasma concentrations .

-

Dose-Dependency : Optimal therapeutic range remains undefined for human applications.

This compound’s chemical reactivity is defined by its modulation of inflammatory and metabolic enzymes, structural specificity, and synergistic pharmacokinetics. Further studies are needed to elucidate its full metabolic profile and clinical potential.

科学研究应用

Anti-Inflammatory Effects

Mechanism of Action

Praeruptorin E exhibits potent anti-inflammatory properties by suppressing the production of nitric oxide (NO) in rat hepatocytes. Studies have shown that it reduces the mRNA levels of pro-inflammatory genes, suggesting a mechanism that involves the modulation of inflammatory pathways. The structure-activity relationship indicates that the substituents on this compound play a crucial role in its efficacy against inflammation .

Case Study

In a study analyzing the anti-inflammatory effects of various praeruptorins, it was found that this compound demonstrated a significant reduction in NO production with an IC50 value that reflects its effectiveness compared to other compounds . This establishes its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Anti-Asthmatic Applications

Synergistic Effects with Aminophylline

this compound has been investigated for its role in enhancing the efficacy of aminophylline, a common treatment for asthma. In an ovalbumin-induced asthma model, it was observed that this compound not only reduced inflammatory cell infiltration but also decreased collagen deposition and mucus hyperplasia in lung tissues. This compound inhibited the expression of Th2 cytokines (IL-4, IL-5, IL-13), which are pivotal in asthma pathogenesis .

Clinical Implications

The findings suggest that this compound could be beneficial for asthmatics who are treated with aminophylline by mitigating potential toxicity and enhancing therapeutic outcomes . This dual action makes it a promising candidate for further clinical exploration.

Cardiovascular Benefits

Vasorelaxant Properties

Research indicates that this compound possesses vasorelaxant effects, contributing to its potential use in treating cardiovascular diseases. It has been shown to enhance endothelial function and promote relaxation of vascular smooth muscle, which can lower blood pressure and improve overall cardiovascular health .

Data Analysis Table

Broader Pharmacological Applications

This compound is part of a larger group of praeruptorins that have been studied for their effects on various health conditions, including:

- Antitumor Activity : Some studies suggest that related compounds can inhibit cancer cell proliferation and metastasis.

- Immune Modulation : this compound may enhance immune responses by regulating immune cell activity.

- Respiratory Health : Traditional uses include treatment for respiratory ailments due to its expectorant properties.

作用机制

前胡素E 通过多个分子靶点和通路发挥作用:

钙通道拮抗作用: 它作为钙通道拮抗剂,抑制钙离子流入细胞,这对肌肉松弛和抗炎作用至关重要.

NF-κB 通路: 它抑制 NF-κB 通路,减少促炎细胞因子和介质的产生.

诱导凋亡: 前胡素E 通过调节凋亡蛋白和通路诱导癌细胞凋亡.

相似化合物的比较

前胡素E 与其他吡喃香豆素类化合物(如前胡素A、前胡素B 和前胡素C)进行比较:

前胡素A: 以其抗炎和抗癌特性而闻名,它在香豆素环上的取代基不同。

前胡素B: 表现出有效的抗炎作用,其结构相似,但官能团不同。

前胡素C: 作为钙拮抗剂,并具有不同的药理活性

独特性: 前胡素E 因其独特的分子结构而脱颖而出,赋予了其独特的药理特性,特别是其强大的抗炎和抗哮喘作用 .

类似化合物列表:

- 前胡素A

- 前胡素B

- 前胡素C

- 前胡香豆素I

- 前胡香豆素II

生物活性

Praeruptorin E (PE) is a bioactive compound derived from the roots of Peucedanum praeruptorum Dunn, a perennial herb known for its therapeutic properties in traditional Chinese medicine. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities that contribute to its therapeutic potential. Key areas of research include:

- Anti-inflammatory Effects : PE has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammatory responses. By reducing NF-κB activity, PE enhances the anti-inflammatory effects of aminophylline, a common asthma medication, thereby improving treatment outcomes for asthmatic patients .

- Antitumor Properties : Studies indicate that PE may possess antitumor effects, particularly against hepatocellular carcinoma (HCC). Research demonstrated that PE inhibited the migration and invasion of HCC cells by downregulating matrix metalloproteinase-1 (MMP1) and activating extracellular signal-regulated kinase (ERK) signaling pathways .

- Calcium Antagonistic Activity : Similar to other praeruptorins, PE exhibits calcium antagonist properties. It has been observed to relax vascular smooth muscle and reduce contractility in cardiac tissues . This activity suggests potential applications in managing hypertension and cardiovascular diseases.

The pharmacological effects of this compound are mediated through various mechanisms:

- Inhibition of NF-κB : PE inhibits NF-κB binding to the promoter region of target genes, leading to decreased expression of pro-inflammatory cytokines and enhancing the efficacy of other medications like aminophylline .

- Regulation of PXR and CYP3A4 : PE enhances the expression and functional activity of pregnane X receptor (PXR), which is involved in drug metabolism. This regulation helps mitigate the toxicity associated with aminophylline treatment by promoting the metabolism of harmful compounds .

Data Table: Summary of Biological Activities

Case Studies

Several studies have highlighted the effectiveness and safety profile of this compound in clinical settings:

- Asthma Management : In an animal model, PE was combined with aminophylline to assess its efficacy in improving asthma symptoms. The results indicated that PE significantly enhanced the anti-asthmatic effects while reducing potential toxicity associated with aminophylline .

- Cancer Research : A study focused on HCC cells demonstrated that treatment with PE reduced cell migration and invasion without inducing cytotoxicity. This finding supports its potential as a therapeutic agent for cancer treatment .

属性

IUPAC Name |

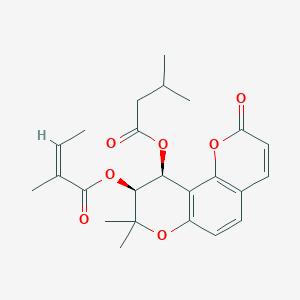

[(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVJROSOIXJGR-WLISBCLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78478-28-1 | |

| Record name | Praeruptorin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078478281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the traditional uses of Peucedanum praeruptorum Dunn, the plant from which Praeruptorin E is derived?

A1: Peucedanum praeruptorum Dunn has a long history of use in traditional Chinese medicine for addressing respiratory issues. It's been traditionally employed to treat coughs, particularly those accompanied by thick sputum and difficulty breathing, as well as unproductive coughs and upper respiratory tract infections. []

Q2: What is the chemical structure of this compound?

A2: this compound is a pyranocoumarin characterized as (+)-3'-angeloyl-4'-isovalerylcis-khellactone based on spectral and chemical analyses. [, ]

Q3: What are the main bioactive components found in Peucedanum praeruptorum Dunn, and what are their recognized effects?

A3: The primary active constituents in Peucedanum praeruptorum Dunn are angular-type pyranocoumarins (APs). Among these, (±)-praeruptorin A, (+)-praeruptorin A, (±)-praeruptorin B, (+)-praeruptorin B, and (+)-praeruptorin E stand out. Research indicates that these compounds, along with the crude extract of the herb, exhibit a wide range of pharmacological activities. These include vasorelaxant effects, which help relax blood vessels; cardioprotective properties, shielding the heart from damage; hepatoprotective effects, protecting the liver; anti-tumor activity, and anti-platelet aggregative effects, which prevent blood clots. []

Q4: How does this compound influence the Nuclear factor-κB (NF-κB) pathway in the context of asthma?

A4: Studies using an ovalbumin-induced asthma mouse model revealed that this compound enhances the suppressive effect of theophylline (a common asthma medication) on NF-κB. This interaction results in reduced inflammation in lung tissue, suggesting a potential mechanism for PE's beneficial effects in asthma treatment. []

Q5: How does this compound affect the Pregnane X Receptor (PXR) and its downstream target, CYP3A4?

A5: Research indicates that this compound increases the expression of PXR, a nuclear receptor involved in xenobiotic metabolism, and its downstream target gene, CYP3A11 (the mouse homolog of human CYP3A4). This upregulation of the PXR/CYP3A4 pathway was observed in both an asthmatic mouse model and in a human fetal hepatocyte cell culture model. These findings suggest that PE might modulate drug metabolism by influencing this specific pathway. []

Q6: How does this compound affect theophylline levels in the body?

A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis showed that this compound reduces the concentration of theophylline and its metabolite, 1,3-dimethyluric acid (1,3-DMU), in rat serum. This suggests that PE might enhance theophylline's elimination from the body, potentially reducing the risk of toxicity associated with theophylline accumulation. []

Q7: What is the significance of the interaction between this compound and theophylline in asthma treatment?

A7: Theophylline, a widely used asthma drug, has a narrow therapeutic index, meaning the effective dose is close to the toxic dose, increasing the risk of poisoning. this compound shows promise in enhancing theophylline's anti-asthma efficacy while simultaneously mitigating its toxicity. [] This synergistic effect offers a potential avenue for safer and more effective asthma management.

Q8: What are the primary metabolic pathways of this compound in the liver?

A8: In both rat and human liver microsomes, this compound undergoes metabolism primarily through oxidation and hydrolysis. Oxidation occurs at the C-3' or C-4' substituent of the molecule, while hydrolysis is initiated solely at the C-3' substituent. []

Q9: Can you describe a method for simultaneously quantifying Praeruptorin A, Praeruptorin B, this compound, and moisture content in Peucedanum praeruptorum Dunn?

A9: Near-infrared (NIR) spectroscopy, combined with chemometric methods like Partial Least Squares (PLS) regression, offers a rapid and simultaneous method for determining the content of these compounds in the herb. Specifically, the Competitive Adaptive Reweighted Sampling (CARS)-PLS model exhibits superior performance in predicting the quantities of Praeruptorin A, Praeruptorin B, this compound, and moisture. []

Q10: How does early bolting in Peucedanum praeruptorum Dunn affect the plant's anatomy and the levels of Praeruptorin A, Praeruptorin B, and this compound?

A10: Early bolting in Peucedanum praeruptorum Dunn leads to significant changes in the plant's root anatomy. Bolted plants exhibit larger areas of secondary phloem with more vessels and wood fibers, while unbolted plants show larger areas of pericyclic parenchyma and secondary phloem. Importantly, unbolted plants exhibit higher content of Praeruptorin A, Praeruptorin B, and this compound compared to bolted plants. []

Q11: Can fungi influence the production of Praeruptorin A, Praeruptorin B, and this compound in Peucedanum praeruptorum Dunn?

A11: Yes, research has shown that certain fungal isolates can influence the levels of these compounds in Peucedanum praeruptorum Dunn. Specifically, a Didymella strain isolated from the plant's roots was found to contain Praeruptorin A, Praeruptorin B, and this compound. Furthermore, inoculating Peucedanum praeruptorum Dunn with this fungus influenced the concentration of these active compounds within the plant. []

Q12: How does the pharmacokinetics of Praeruptorin A, Praeruptorin B, this compound, and their metabolite khellactone change in rats with acute lung injury?

A12: A comparative pharmacokinetic study using a lipopolysaccharide-induced acute lung injury (ALI) rat model found that khellactone, a common metabolite of Praeruptorin A, B, and E, exhibits decreased exposure (area under the concentration-time curve) in ALI rats compared to healthy rats. Conversely, the pyranocoumarins themselves showed slightly higher systemic exposure in ALI rats. This suggests that ALI might alter the metabolism and/or elimination of these compounds. []

Q13: How is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) applied in Praeruptorin research?

A13: HPLC-MS/MS proves invaluable for identifying and characterizing this compound metabolites generated in liver microsomes. By comparing the mass spectral data of the metabolites with the parent compound, researchers can elucidate the metabolic transformations occurring in these systems. [] This technique is essential for understanding the compound's metabolic fate in biological systems.

Q14: Are there HPLC methods for analyzing this compound and other related coumarins in Peucedanum praeruptorum Dunn?

A14: Yes, several HPLC methods have been developed. One method uses an Agilent TC-C18(2) column with a methanol-water mobile phase to simultaneously determine the levels of (±)-Praeruptorin A, (±)-Praeruptorin B, and (+)-Praeruptorin E in different processed forms of the herb. [] Another method employs HPLC coupled with MS/MS for chemical profiling of Peucedanum praeruptorum Dunn extracts, leading to the identification of eight pyranocoumarins, including this compound. []

Q15: What are the implications of the observed changes in coumarin content and related gene expression during different growth stages of Peucedanum praeruptorum Dunn?

A15: Studies analyzing the expression of key enzyme genes involved in coumarin biosynthesis in Peucedanum praeruptorum Dunn across different growth stages reveal a correlation between gene expression and coumarin content. These findings contribute to a deeper understanding of the molecular mechanisms underlying coumarin biosynthesis in the plant. [] This knowledge can be potentially harnessed for optimizing the production of these valuable compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。